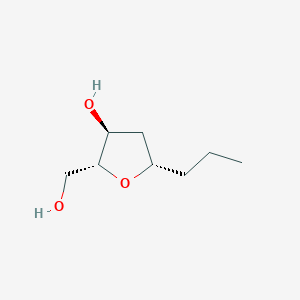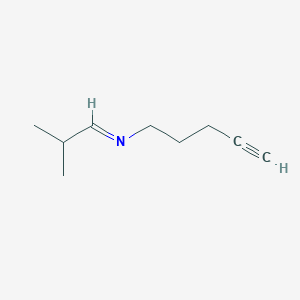
4-Pentyn-1-amine, N-(2-methylpropylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pentyn-1-amine, N-(2-methylpropylidene)- is an organic compound with the molecular formula C9H15N. It is a derivative of 4-Pentyn-1-amine, where the amine group is bonded to an isobutylidene group. This compound is known for its applications in various chemical reactions and research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentyn-1-amine, N-(2-methylpropylidene)- typically involves the reaction of 4-Pentyn-1-amine with isobutyraldehyde. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-Pentyn-1-amine, N-(2-methylpropylidene)- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Pentyn-1-amine, N-(2-methylpropylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, cyanides, and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Amines
Substitution: Various substituted amines depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-Pentyn-1-amine, N-(2-methylpropylidene)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of 4-Pentyn-1-amine, N-(2-methylpropylidene)- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also form coordination complexes with metal ions, which can influence its reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Pentyn-1-amine
- 1-Amino-4-pentyne
- 4-Pentynylamine
- 5-Amino-1-pentyne
Uniqueness
4-Pentyn-1-amine, N-(2-methylpropylidene)- is unique due to the presence of the isobutylidene group, which imparts distinct chemical and physical properties. This structural feature allows the compound to participate in specific reactions that are not possible with its analogs. Additionally, the compound’s ability to form stable coordination complexes with metal ions makes it valuable in various research applications.
Propiedades
Número CAS |
221655-55-6 |
|---|---|
Fórmula molecular |
C9H15N |
Peso molecular |
137.22 g/mol |
Nombre IUPAC |
2-methyl-N-pent-4-ynylpropan-1-imine |
InChI |
InChI=1S/C9H15N/c1-4-5-6-7-10-8-9(2)3/h1,8-9H,5-7H2,2-3H3 |
Clave InChI |
LHFOBQMZIHZSDD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C=NCCCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


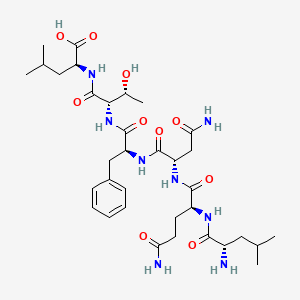
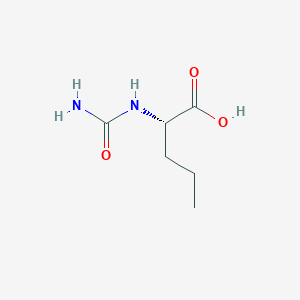
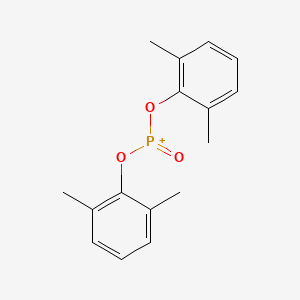
![6-Chloro-3-(4-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14238296.png)
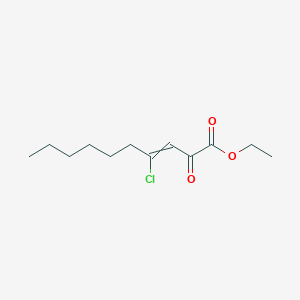
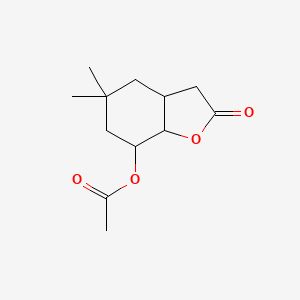
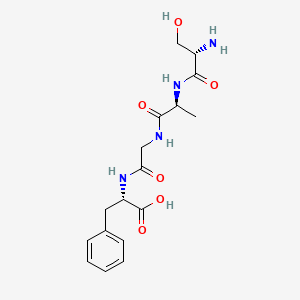
![2,5-Di([2,2'-bithiophen]-5-yl)-3,4-dihexyl-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B14238322.png)

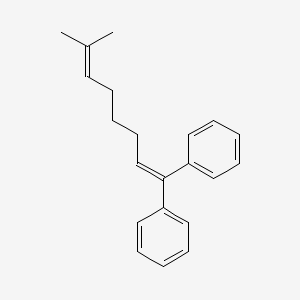
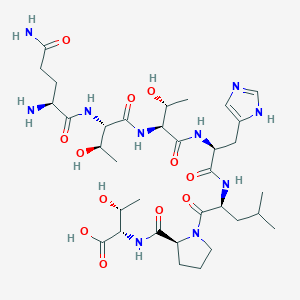
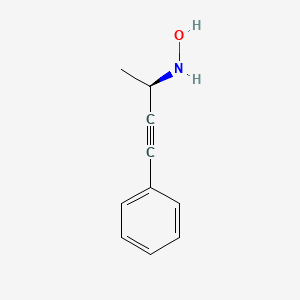
![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N'-phenylurea](/img/structure/B14238344.png)
